2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Overview
Description
“2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a chemical compound with the CAS Number: 915921-28-7. It has a molecular weight of 207.24 and its IUPAC name is the same as the given name .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds have been studied. For instance, a study reported the synthesis of dihydropyrimidin-2-ones and derivatives of imidazolin-2-one using acetylacetone or acetoacetic ester, phenylglyoxal hydrate, and urea in the presence of Lewis acids .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 207.24 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Structural Characterization
A novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized using X-ray diffraction and spectroscopic techniques. The molecular structure and geometrical parameters were further analyzed through DFT calculations, highlighting its potential for further chemical investigation and application in various fields (Lahmidi et al., 2019).
Antibacterial Activity
Research indicates the antibacterial properties of triazolo[1,5-a]pyrimidine derivatives. In a study, these compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Synthesis of Antimicrobial and Antifungal Agents
Triazolo[1,5-a]pyrimidine derivatives were synthesized through various chemical reactions, showing in vitro antimicrobial and antifungal activities. These findings suggest their potential use in developing new antimicrobial and antifungal agents (Komykhov et al., 2017).
Antitumor and Antiviral Activities
Certain triazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor and antiviral activities. The synthesis of these compounds led to the identification of some showing promising results in vitro, which could pave the way for new treatments in these areas (Islam et al., 2008).
Use in Supramolecular Chemistry
In supramolecular chemistry, triazolo[1,5-a]pyrimidine derivatives have been used to create complex molecular structures. They have been incorporated into novel compounds, showcasing extensive hydrogen-bonding intermolecular interactions, which are essential in the study of molecular assemblies (Fonari et al., 2004).
Anti-Epileptic Activities
Novel triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, based on the structure of a marine natural product, showed significant anti-epileptic activities. This discovery contributes to the development of new anti-epileptic drugs (Ding et al., 2019).
Mechanism of Action
Target of Action
Triazolopyrimidines are known to inhibit phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
By inhibiting PDE enzymes, triazolopyrimidines prevent the breakdown of cyclic nucleotides, leading to an increase in their levels. This can amplify the signal transduction pathways that these cyclic nucleotides are involved in .
Biochemical Pathways
The increase in cyclic nucleotide levels can affect various biochemical pathways. For instance, cAMP is involved in pathways related to inflammation, immune response, and memory, among others. Therefore, PDE inhibitors can potentially influence these pathways .
Result of Action
The cellular effects of triazolopyrimidines can be diverse due to the wide range of biochemical pathways that cyclic nucleotides are involved in. For instance, they can potentially modulate inflammatory responses, immune cell activity, and neuronal signaling .
Properties
IUPAC Name |
2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYDPOEQVVXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2N=C(NN2C1=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651089 | |
Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-28-7 | |
Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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